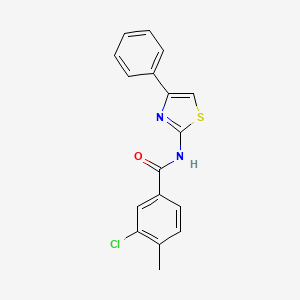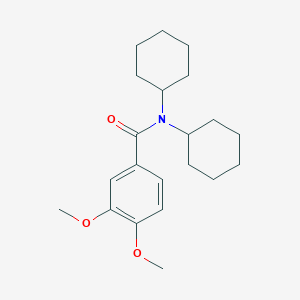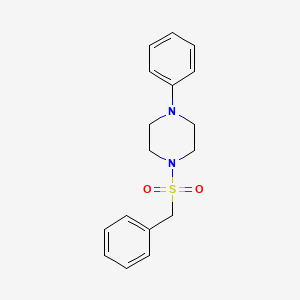![molecular formula C17H15F3N2O B5800681 N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TFMQ, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various research fields. TFMQ is a quinoline derivative that has shown promising results in biological studies, including its use as a fluorescent probe for imaging studies.
Applications De Recherche Scientifique
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various research applications due to its fluorescent properties. It has been used as a probe for imaging studies, including the detection of reactive oxygen species and mitochondrial membrane potential. This compound has also been used in the study of protein-protein interactions and as a tool for identifying potential drug targets.
Mécanisme D'action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complex formation leads to the generation of a fluorescent signal, which can be detected and measured.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has been used in cell culture studies and animal models without any significant adverse effects. This compound has been shown to localize to the mitochondria, making it a potential tool for studying mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its fluorescent properties, which make it a valuable tool for imaging studies. It is also relatively easy to synthesize, making it a cost-effective option for research applications. One limitation of this compound is its limited water solubility, which can make it difficult to use in aqueous solutions. Additionally, this compound has a short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential area of study is the development of this compound-based sensors for the detection of metal ions. This compound could also be used in the study of mitochondrial function and dysfunction, as well as in the development of potential therapeutics for mitochondrial diseases. Additionally, this compound could be used in the study of protein-protein interactions and in the identification of potential drug targets.
Méthodes De Synthèse
The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dihydroquinolin-2(1H)-one in the presence of a catalyst. The reaction yields this compound as a white solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple and can be performed on a large scale, making it a viable option for research applications.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-3-8-14(11-13)21-16(23)22-10-4-6-12-5-1-2-9-15(12)22/h1-3,5,7-9,11H,4,6,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANCIYEEZZREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
